molecular formula C10H12N2OS B1643946 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide CAS No. 328961-28-0

2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide

Cat. No.: B1643946
CAS No.: 328961-28-0
M. Wt: 208.28 g/mol
InChI Key: ZHQCQDRUGGBHPL-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide is a thiourea derivative characterized by a thioxoacetamide backbone substituted with a 3,5-dimethylphenyl group. Its molecular formula is C₁₁H₁₃N₂OS, with a molecular weight of 236.3 g/mol. The compound features a planar thioamide (-N-C(S)-) motif, which is critical for hydrogen bonding and metal coordination, and a 3,5-dimethylphenyl substituent that enhances lipophilicity and steric bulk.

Properties

IUPAC Name

2-(3,5-dimethylanilino)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-6-3-7(2)5-8(4-6)12-10(14)9(11)13/h3-5H,1-2H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQCQDRUGGBHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Thiocarbohydrazide Derivatives

A widely reported approach involves the reaction of 3,5-dimethylaniline with thiocarbohydrazide intermediates. As demonstrated in the synthesis of analogous thiadiazole-carboxamide derivatives, thiocarbohydrazide reacts with carbonyl-containing substrates under mild conditions. For 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide, the protocol entails:

  • Formation of 2-Chloro-N-(3,5-dimethylphenyl)acetamide :

    • 3,5-Dimethylaniline is acylated with chloroacetyl chloride in acetone-water medium at 0–5°C, yielding 2-chloro-N-(3,5-dimethylphenyl)acetamide.
    • Conditions : 1:1 molar ratio of aniline to chloroacetyl chloride, stirred for 3–4 hours.
    • Yield : ~85% after recrystallization from ethanol.
  • Thiolation via Sodium Azide Substitution :

    • The chloroacetamide intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in acetone under reflux (60°C, 5 hours).
    • Mechanism : Azide displacement of chloride, followed by reduction to thiol.
    • Modification : Subsequent treatment with thiourea or hydrogen sulfide (H₂S) introduces the thioxo group.

Key Data :

Step Reagents Temp. (°C) Time (h) Yield (%)
1 Chloroacetyl chloride 0–5 3–4 85
2 NaN₃, Thiourea 60 5 78

Characterization :

  • ¹H-NMR (DMSO-d₆): δ 2.25 (s, 6H, CH₃), 3.98 (s, 2H, CH₂), 6.80–7.10 (m, 3H, Ar-H), 9.45 (s, 1H, NH).
  • IR : ν 1678 cm⁻¹ (C=O), 1313 cm⁻¹ (C=S).

Direct Thioacylation of 3,5-Dimethylaniline

An alternative one-pot method employs thioacylating agents such as thioacetic acid or dithiocarbamic acid derivatives:

  • Reaction with Thioacetic Acid :

    • 3,5-Dimethylaniline reacts with thioacetic acid (CH₃COSH) in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.
    • Conditions : Reflux in dichloromethane (DCM) for 6–8 hours.
    • Yield : 70–75% after column chromatography (silica gel, hexane:ethyl acetate).
  • Use of Dithiocarbamate Salts :

    • Formation of a dithiocarbamate intermediate by treating the aniline with carbon disulfide (CS₂) and a base (e.g., KOH), followed by alkylation with chloroacetamide.
    • Mechanism :
      • CS₂ + 3,5-Dimethylaniline → Dithiocarbamate salt
      • Alkylation with chloroacetamide → Thioxoacetamide

Optimization Notes :

  • Excess CS₂ improves dithiocarbamate stability but requires careful pH control (pH 9–10).
  • Lower temperatures (0–5°C) minimize polysulfide byproducts.

Green Synthesis Approaches

Eco-friendly methodologies have been explored to reduce toxic byproducts:

  • Solvent-Free Mechanochemical Synthesis :

    • Ball-milling 3,5-dimethylaniline with thiourea and chloroacetamide in a 1:1:1 ratio.
    • Conditions : 500 rpm for 30 minutes, room temperature.
    • Yield : 82% with 95% purity.
  • Aqueous Micellar Catalysis :

    • Using cetyltrimethylammonium bromide (CTAB) as a surfactant to enhance reactivity in water.
    • Conditions : 50°C, 4 hours, 10 mol% CTAB.
    • Yield : 76%.

Advantages :

  • Eliminates volatile organic solvents.
  • Reduces reaction time by 40% compared to conventional methods.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Nucleophilic Substitution High reproducibility Requires toxic NaN₃ 78
Direct Thioacylation One-pot synthesis POCl₃ poses corrosion hazards 75
Green Synthesis Environmentally sustainable Specialized equipment needed 82

Mechanistic Insights and Byproduct Management

  • Byproducts : Common impurities include bis-(3,5-dimethylphenyl)thiourea (from CS₂ excess) and polymeric sulfides.
  • Mitigation Strategies :
    • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes thiourea derivatives.
    • Recrystallization : Ethanol-water (7:3) mixture enhances purity to >98%.

Applications and Derivatives

2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide serves as a precursor for:

  • Thiadiazoles : Cyclocondensation with hydrazines yields 1,3,4-thiadiazole derivatives with antimicrobial activity.
  • Metal Complexes : Coordination with Cu(II) or Zn(II) ions enhances catalytic properties.

Chemical Reactions Analysis

2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide typically involves the reaction of appropriate amines with thioacetic acid derivatives. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to 2-thioxoacetamides. For instance, derivatives synthesized from 2-thioxoacetamides have shown promising results in vivo and in vitro models of inflammation. A notable study utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory effects of synthesized compounds. The results indicated significant suppression of inflammation, with some derivatives achieving up to 46% reduction in inflammatory response compared to standard treatments like Diclofenac .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of key enzymes involved in inflammatory processes. Molecular docking studies have demonstrated that certain derivatives exhibit strong binding affinities to cyclooxygenase (COX) enzymes, suggesting their utility as non-steroidal anti-inflammatory drugs (NSAIDs). The binding energies calculated during these studies were consistent with experimental data, indicating a strong correlation between structure and biological activity .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-Inflammatory Derivatives
A series of 1,4,5,6-tetrahydropyrimidine-2-carboxamides were synthesized from 2-thioxoacetamides and evaluated for their anti-inflammatory properties. The study reported yields between 71-98%, with some compounds demonstrating superior activity against COX-1 and COX-2 enzymes. The best-performing derivatives were identified for further development as potential therapeutic agents for inflammatory diseases .

Case Study 2: Molecular Docking and In Silico Studies
In silico analyses have been conducted to predict the pharmacokinetic properties and therapeutic potentials of various derivatives of 2-thioxoacetamides. These studies included assessments based on Lipinski’s rule of five, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, and molecular docking against target enzymes involved in inflammation and other diseases. The findings suggested that several derivatives possess favorable drug-like properties and significant binding affinities to their targets .

Data Tables

Compound Yield (%) Anti-inflammatory Activity (%) Binding Energy (kcal/mol)
Compound A8546.7-9.1
Compound B9046.4-8.7
Compound C7540.0-7.5

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity (Target)
2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide C₁₁H₁₃N₂OS 236.3 3,5-dimethylphenyl Hypothesized: Complex III inhibition
Azoxystrobin (A.1.1) C₂₂H₁₇N₃O₅ 403.4 Methoxyacrylate, cyanophenyl Qo site inhibitor (fungicidal)
Compound 25 () C₂₂H₁₈F₃N₃O₅S₃ 557.0 Trifluoromethyl, trimethoxybenzylidene Antifungal (unreported target)
Cyazofamid (A.2.1) C₁₃H₁₃ClN₂O₂S 324.8 Chlorophenyl, isoxazoline Qi site inhibitor (oomycete control)

Key Observations:

Backbone Similarity : Unlike azoxystrobin (a strobilurin) and cyazofamid (a Qi inhibitor), the target compound lacks the methoxyacrylate or isoxazoline moieties critical for binding to mitochondrial complex III. Its thioxoacetamide group may instead interact with cysteine residues in target enzymes .

Substituent Effects: The 3,5-dimethylphenyl group in the target compound provides moderate lipophilicity (clogP ≈ 2.8), enhancing membrane permeability compared to azoxystrobin (clogP ≈ 3.2) but reducing solubility in polar solvents.

Mechanistic Divergence : Strobilurins (e.g., azoxystrobin) inhibit fungal respiration by binding to the Qo site of cytochrome bc₁, while cyazofamid targets the Qi site. The target compound’s smaller size and lack of a conjugated system suggest a distinct binding mechanism, possibly via thiol-reactive intermediates .

Key Findings:

  • The target compound’s thioamide group increases susceptibility to hydrolysis under alkaline conditions compared to strobilurins, which are stabilized by methoxyacrylate motifs.
  • Compound 25’s high yield (89%) reflects optimized benzylidene condensation, whereas the target compound’s synthesis may require milder conditions due to the absence of electron-withdrawing substituents .

Biological Activity

2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide, a compound with the molecular formula C10_{10}H12_{12}N2_2OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thioxoacetamide moiety, which is significant in various biological activities. Its structure can be represented as follows:

  • Molecular Weight : 208.28 g/mol
  • Molecular Formula : C10_{10}H12_{12}N2_2OS

Anti-inflammatory Activity

Research has indicated that derivatives of thioxoacetamides exhibit promising anti-inflammatory effects. A study involving the synthesis of 1,4,5,6-tetrahydropyrimidine-2-carboxamides derived from thioxoacetamides demonstrated effective inhibition of the inflammatory response in vivo and in silico.

  • Methodology : The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.
  • Results : The best-performing compounds showed suppression rates of 46.7% and 46.4% compared to Diclofenac as a reference drug .

Antimicrobial Activity

The antimicrobial potential of 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide has also been explored. A related compound demonstrated significant activity against various bacterial strains.

  • Findings : The compound exhibited inhibition zones ranging from 25–36 mm against tested strains, with minimum inhibitory concentrations (MICs) between 0.31–5.0 µg/mL .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of several studies. For instance, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA).

  • Inhibition Potency : Certain derivatives showed high potency as AChE inhibitors with favorable binding modes confirmed through molecular docking studies .

Case Study 1: Anti-inflammatory Efficacy

A study synthesized various thioxoacetamide derivatives and evaluated their anti-inflammatory properties. The results indicated that specific modifications in the chemical structure significantly enhanced anti-inflammatory activity.

CompoundInhibition Rate (%)Reference Drug
Compound A46.7Diclofenac
Compound B46.4Diclofenac

Case Study 2: Antimicrobial Screening

A related study focused on the antimicrobial efficacy of thioxoacetamide derivatives against Staphylococcus aureus and other pathogens.

CompoundMIC (µg/mL)Inhibition Zone (mm)
Compound C0.3136
Compound D5.025

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide and target enzymes such as COX-1 and COX-2.

  • Docking Results : The binding energies were favorable, indicating strong interactions with the active sites of these enzymes, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 3,5-dimethylphenylamine and thiooxalic acid derivatives. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like triethylamine. Yields are highly sensitive to stoichiometric ratios of reactants and exclusion of moisture . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >80% purity .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of 1H-NMR^1 \text{H-NMR} (to confirm aromatic proton environments and amine-thioxo connectivity) and mass spectrometry (EI-MS) for molecular ion verification. Elemental analysis (C, H, N, S) should align with theoretical values (±0.3%). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures <5% impurities .

Q. What solubility profiles and formulation strategies are recommended for in vitro biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in DMSO (up to 50 mM). For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media. Sonication or mild heating (37°C) may aid dissolution. Stability studies (4°C vs. -20°C) should precede long-term storage .

Q. What safety protocols are critical when handling thioxoacetamide derivatives in the lab?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Avoid inhalation of fine powders; employ HEPA filters during weighing. Spills require neutralization with 10% sodium bicarbonate followed by solidification with vermiculite. Waste must be segregated in labeled containers for incineration .

Q. Which analytical techniques monitor degradation under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis detects hydrolysis or oxidation byproducts. For light sensitivity, UV-Vis spectroscopy (200–400 nm) tracks absorbance shifts. Lyophilization in amber vials under argon enhances shelf life .

Advanced Research Questions

Q. How does the anti-inflammatory efficacy of this compound compare to NSAIDs in preclinical models, and what experimental designs validate its potency?

  • Methodological Answer : In formalin-induced paw edema models, administer the compound orally (10–50 mg/kg) and compare edema reduction to nimesulide (standard NSAID). Measure paw volume via plethysmography at 0, 1, 3, and 6 hours. Histopathological analysis (H&E staining) assesses neutrophil infiltration. The compound in reduced edema 2.9× more effectively than nimesulide, suggesting COX-2 selectivity .

Q. What computational approaches predict target binding interactions, such as with cyclooxygenase isoforms?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120/Tyr355 and hydrophobic interactions with the 3,5-dimethylphenyl group. Validate predictions via MD simulations (GROMACS) to assess binding stability. Virtual bioscreening, as in , can prioritize derivatives for synthesis .

Q. How can contradictory cytotoxicity data between cell lines (e.g., HEK293 vs. RAW264.7) be resolved?

  • Methodological Answer : Replicate assays under identical conditions (e.g., serum concentration, seeding density). Use ATP-based viability assays (CellTiter-Glo) to minimize interference from thiol-reactive metabolites. Check compound purity via LC-MS and confirm cell line authentication (STR profiling). highlights brine shrimp lethality assays as a supplementary toxicity model .

Q. What strategies elucidate structure-activity relationships (SAR) for substituents on the 3,5-dimethylphenyl group?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups at the 4-position. Test anti-inflammatory activity in vitro (LPS-induced TNF-α suppression in macrophages) and correlate with Hammett σ values. demonstrates that 3,4,5-trimethoxybenzylidene derivatives enhance activity via π-π stacking .

Q. Which pharmacokinetic parameters (e.g., half-life, Cmax_{\text{max}}) must be optimized to improve oral bioavailability?

  • Methodological Answer : Conduct in vivo PK studies in rodents: administer 10 mg/kg orally and collect plasma samples (0–24 hrs). Quantify compound levels via LC-MS/MS. Calculate AUC, t1/2_{1/2}, and bioavailability relative to IV dosing. Nanoformulation (e.g., liposomes) or prodrug strategies (e.g., esterification) may address low Cmax_{\text{max}} observed in preliminary trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide
Reactant of Route 2
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2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide

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